(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClFNO3/c29-26-10-5-11-27(30)25(26)19-33-24-9-4-6-20(18-24)28(32)16-17-31-21-12-14-23(15-13-21)34-22-7-2-1-3-8-22/h1-18,31H,19H2/b17-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNVRXDXUWTDPN-WUKNDPDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=CC(=O)C3=CC(=CC=C3)OCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C/C(=O)C3=CC(=CC=C3)OCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the core structure, followed by the introduction of various substituents through reactions such as halogenation, etherification, and amination. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one is studied for its reactivity and potential as a building block for more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology
The compound’s biological activity is of interest for its potential use as a pharmaceutical agent. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its efficacy and safety as a drug candidate. Research may explore its pharmacokinetics, pharmacodynamics, and potential side effects.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: An analogue of ketamine with a fluorine atom replacing the chlorine group.
Ketamine: A well-known anesthetic with a similar core structure but different substituents.
Phenoxyaniline derivatives: Compounds with similar aromatic structures and functional groups.
Uniqueness
(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one, also known by its CAS number 478039-84-8, is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structure, which includes chloro, fluoro, methoxy, and amino functional groups, allows it to interact with various biological targets, making it a candidate for pharmaceutical applications.
The molecular formula of the compound is , with a molar mass of 409.88 g/mol. The compound features significant functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H21ClFNO2 |
| Molar Mass | 409.88 g/mol |
| CAS Number | 478039-84-8 |
The biological activity of this compound is believed to involve its interaction with specific enzymes or receptors. The presence of various functional groups facilitates binding to target sites, modulating their activity and potentially influencing signal transduction pathways and gene expression.
Biological Activity Studies
Several studies have investigated the biological activities of this compound, particularly focusing on its antiproliferative effects against cancer cell lines.
Antiproliferative Activity
Research has shown that the compound exhibits significant antiproliferative effects in various cancer cell lines. For instance, in vitro studies demonstrated that it can inhibit the growth of MCF-7 breast cancer cells, with IC50 values indicating potent activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (2E)-1-{3...} | MCF-7 | 0.033 |
| Reference Compound (CA-4) | MCF-7 | 3.9 |
The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl rings and the introduction of electron-donating or withdrawing groups can significantly influence the antiproliferative potency of the compound.
Case Studies
- In Vitro Studies : A series of experiments conducted on MCF-7 cells showed that derivatives of the compound with methoxy and ethoxy substituents exhibited enhanced antiproliferative effects compared to unsubstituted analogs .
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinities of this compound to various molecular targets, indicating potential pathways for therapeutic applications .
Q & A
Q. What are the optimal synthetic routes and critical parameters for synthesizing this compound?
The synthesis typically involves Claisen-Schmidt condensation or analogous ketone-amine coupling reactions. Critical parameters include:
- Temperature control (0–50°C for initial mixing, followed by reflux conditions) to prevent side reactions.
- Solvent selection (ethanol or methanol for solubility and reaction homogeneity) .
- Catalyst use (e.g., KOH in ethanol for base-mediated condensation) . Post-synthesis, purification via column chromatography or recrystallization is recommended to achieve >95% purity .
Q. How is the compound structurally characterized post-synthesis?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry (e.g., E-configuration via coupling constants in H NMR) and substituent positions .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P2/c space group with β = 92.3°) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns .
Q. What are the primary chemical reaction pathways observed for this compound?
The α,β-unsaturated ketone moiety enables:
- Reduction : Catalytic hydrogenation (Pd/C) yields saturated ketones or alcohols .
- Nucleophilic Addition : Amines or thiols attack the β-carbon, forming adducts .
- Oxidation : Epoxidation or hydroxylation under controlled oxidizing conditions (e.g., mCPBA) .
Advanced Research Questions
Q. How can computational methods predict the compound’s electronic properties and reactivity?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess charge-transfer potential (e.g., ΔE ≈ 3.5 eV for analogous enones) .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions .
- Docking Studies : Predict binding affinities for biological targets (e.g., kinases or antimicrobial enzymes) .
Q. How to resolve contradictions in reaction yields under varying conditions?
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., solvent polarity vs. temperature) .
- Mechanistic Probes : Introduce isotopic labeling (e.g., O) to track kinetic isotope effects in hydrolysis .
- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to detect intermediate species .
Q. What strategies confirm proposed reaction mechanisms for its transformations?
- Kinetic Studies : Measure rate constants under pseudo-first-order conditions to distinguish between concerted or stepwise pathways .
- Trapping Experiments : Use radical scavengers (e.g., TEMPO) or electrophilic traps to identify reactive intermediates .
- Isotopic Labeling : Synthesize C-labeled analogs to track carbon migration during rearrangements .
Q. How to design bioactivity assays while addressing structural analogs’ limitations?
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) to identify pharmacophores .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC dose-response curves .
- Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation .
Data Analysis and Experimental Design
Q. How to address limitations in experimental designs for pollution or degradation studies?
- Sample Stabilization : Use continuous cooling (4°C) to slow organic degradation in wastewater matrices .
- High-Throughput Screening : Expand data collection to >500 mixtures to capture real-world variability .
- Multivariate Analysis : Apply PCA or PLS regression to hyperspectral imaging (HSI) data for pollutant quantification .
Q. What methodologies validate the compound’s stability under biological or environmental conditions?
- Accelerated Stability Testing : Expose to UV light, humidity (75% RH), and elevated temperatures (40°C) for 4 weeks .
- LC-MS/MS Degradation Profiling : Identify breakdown products (e.g., hydrolyzed ketones or dehalogenated species) .
- Environmental Half-Life Studies : Use OECD 307 guidelines to assess soil or aqueous persistence .
Cross-Disciplinary Applications
Q. How can this compound be applied in materials science or optoelectronics?
- Nonlinear Optical (NLO) Studies : Measure hyperpolarizability (β) via EFISHG for potential use in frequency doubling .
- Thin-Film Fabrication : Deposit via spin-coating for organic semiconductor testing (e.g., charge mobility ≈ 10 cm/V·s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
